

Application Notes and Protocols for the Purification of 2-Cyclohexylphenol via Recrystallization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Cyclohexylphenol**

Cat. No.: **B093547**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylphenol is a valuable intermediate in the synthesis of various fine chemicals, pharmaceuticals, and specialty polymers. Its purity is paramount to ensure the desired reaction outcomes, product efficacy, and safety in drug development pipelines. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. By carefully selecting a solvent in which **2-cyclohexylphenol** has high solubility at an elevated temperature and low solubility at a lower temperature, a significant purification can be achieved. This document provides detailed application notes and protocols for the recrystallization of **2-Cyclohexylphenol**.

Physicochemical Properties of 2-Cyclohexylphenol

A thorough understanding of the physical properties of **2-Cyclohexylphenol** is essential for developing an effective recrystallization protocol.

Property	Value	Reference
CAS Number	119-42-6	[1]
Molecular Formula	C ₁₂ H ₁₆ O	[1]
Molecular Weight	176.25 g/mol	[1]
Melting Point	~56 °C	[1]
Appearance	White to off-white crystalline solid or viscous liquid	[1]
Solubility	Generally soluble in organic solvents, limited solubility in water.	[1]

Solvent Selection for Recrystallization

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent for **2-Cyclohexylphenol** should exhibit the following characteristics:

- High dissolving power for **2-Cyclohexylphenol** at elevated temperatures.
- Low dissolving power for **2-Cyclohexylphenol** at low temperatures (e.g., room temperature or 0-4 °C).
- Impurities should either be highly soluble at all temperatures or insoluble at all temperatures.
- The solvent should not react with **2-Cyclohexylphenol**.
- The solvent should be volatile enough to be easily removed from the purified crystals.
- The solvent's boiling point should be below the melting point of **2-Cyclohexylphenol** (56 °C) if possible, to prevent "oiling out".

Based on the "like dissolves like" principle and literature concerning similar phenolic compounds, a range of solvents can be considered. The following table provides a qualitative assessment of suitable solvents.

Solvent	Boiling Point (°C)	Expected Solubility of 2-Cyclohexylphenol (Qualitative)	Suitability Notes
Hexane	69	Low at room temp, moderate when hot.	Good for non-polar impurities. May require a co-solvent.
Ethanol	78.4	High at room temp.	Likely too soluble for single-solvent recrystallization. Good as a co-solvent with water.
Ethanol/Water	Variable	Adjustable by varying the ratio.	A promising mixed-solvent system. The addition of water as an anti-solvent can induce crystallization.
Toluene	111	Good solubility when hot.	Effective for many organic compounds. Boiling point is higher than the melting point of 2-Cyclohexylphenol, which may lead to oiling out if not carefully controlled.
Petroleum Ether	40-60	Low at room temp, moderate when hot.	Similar to hexane, good for non-polar compounds. [1]
Carbon Tetrachloride	76.7	Mentioned for similar compounds.	Use with caution due to toxicity. [1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Hexane (Illustrative)

This protocol is a general guideline. The optimal solvent volumes and temperatures should be determined experimentally.

Materials:

- Crude **2-Cyclohexylphenol**
- Hexane (reagent grade)
- Erlenmeyer flasks
- Hot plate with magnetic stirring
- Buchner funnel and filter flask
- Filter paper
- Ice bath

Procedure:

- Dissolution: Place 5.0 g of crude **2-Cyclohexylphenol** in a 100 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 20 mL of hexane.
- Heating: Gently heat the mixture on a hot plate with stirring. Add hexane in small portions (1-2 mL at a time) until the **2-Cyclohexylphenol** just dissolves. Avoid adding excess solvent.
- Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask with a small amount of boiling hexane and a stemless funnel with fluted filter paper. Quickly pour the hot solution through the filter paper.
- Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Crystal formation should be observed.

- Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
- Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
- Washing: Wash the crystals with a small amount of ice-cold hexane to remove any adhering impurities.
- Drying: Allow the crystals to air dry on the filter paper, or for a more thorough drying, place them in a desiccator under vacuum.
- Analysis: Determine the melting point and purity of the recrystallized product.

Protocol 2: Mixed-Solvent Recrystallization from Ethanol/Water (Illustrative)

This method is useful when a single solvent is not ideal.

Materials:

- Crude **2-Cyclohexylphenol**
- Ethanol (95% or absolute)
- Deionized water
- Erlenmeyer flasks
- Hot plate with magnetic stirring
- Buchner funnel and filter flask
- Filter paper
- Ice bath

Procedure:

- Dissolution: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of crude **2-Cyclohexylphenol** in the minimum amount of hot ethanol.
- Addition of Anti-solvent: While keeping the solution hot, add deionized water dropwise with swirling until a slight turbidity (cloudiness) persists.
- Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.
- Cooling: Place the flask in an ice bath for at least 30 minutes.
- Isolation: Collect the crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the crystallization solution).
- Drying: Dry the crystals as described in Protocol 1.
- Analysis: Characterize the purified product by its melting point and purity.

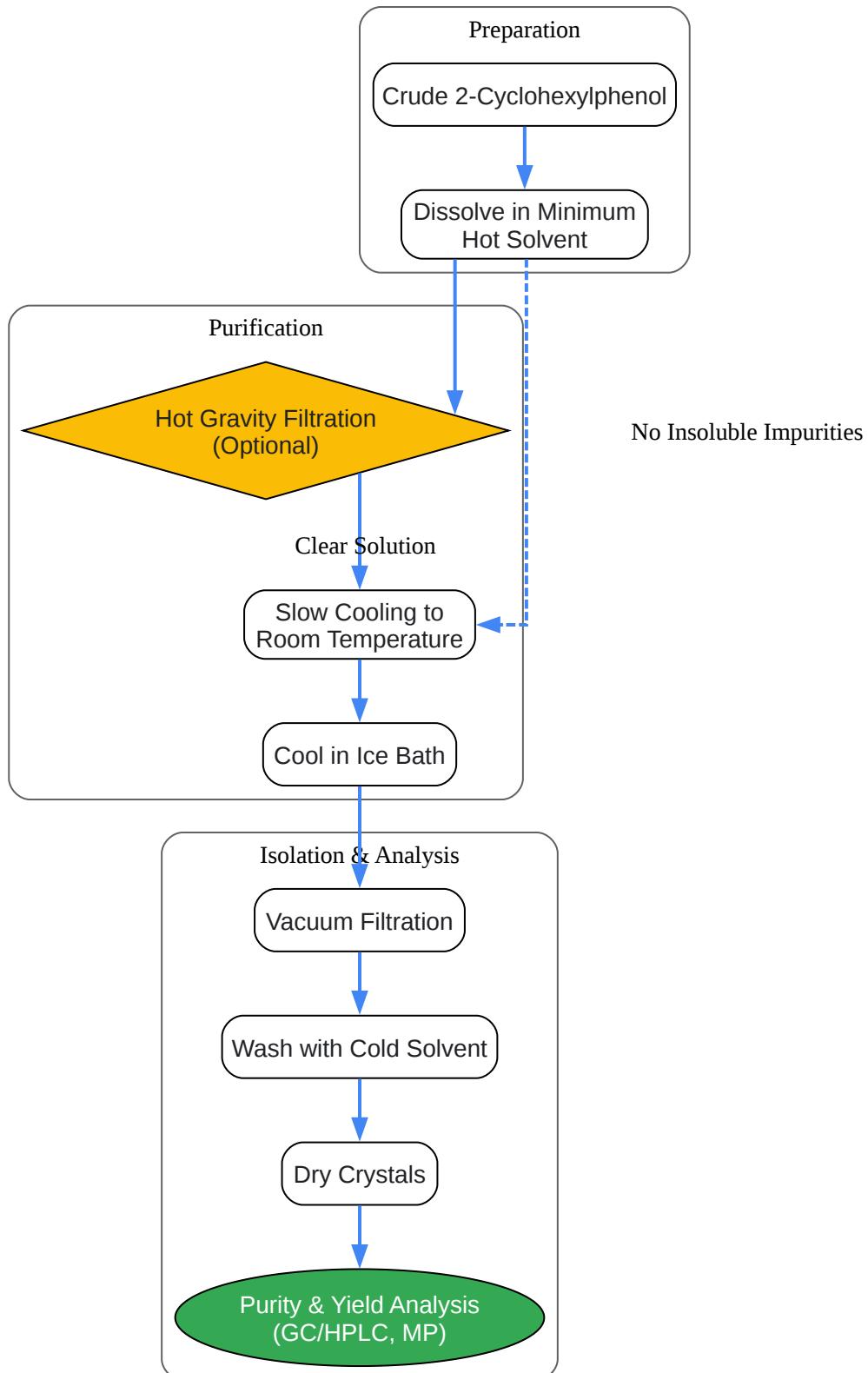
Data Presentation

The following table presents hypothetical data for the recrystallization of **2-Cyclohexylphenol** to illustrate the expected outcomes. Actual results will vary based on the initial purity and the specific conditions used.

Recrystallization Method	Initial Purity (%)	Final Purity (%)	Recovery Yield (%)	Melting Point (°C)
Single-Solvent (Hexane)	90	98	85	55-56
Mixed-Solvent (Ethanol/Water)	90	99	80	55.5-56.5

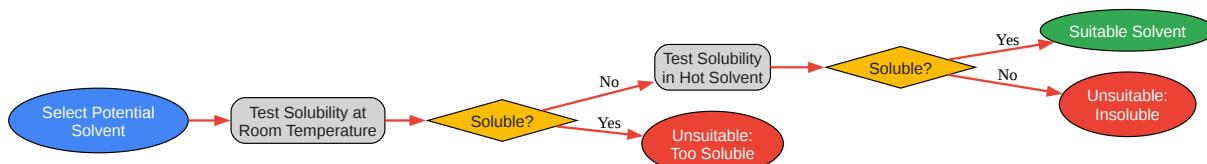
Purity Analysis

The purity of **2-Cyclohexylphenol** before and after recrystallization can be effectively determined using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).


Gas Chromatography (GC-FID) Method (Hypothetical Parameters):

- Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 μ m film thickness.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injector Temperature: 250 °C.
- Detector: Flame Ionization Detector (FID) at 280 °C.
- Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, hold for 5 minutes.
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC-UV) Method (Hypothetical Parameters):


- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
- Flow Rate: 1.0 mL/min.
- Detector: UV detector at 275 nm.
- Column Temperature: 30 °C.
- Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the recrystallization of **2-Cyclohexylphenol**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for selecting a suitable recrystallization solvent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Purification of 2-Cyclohexylphenol via Recrystallization]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093547#recrystallization-techniques-for-purifying-2-cyclohexylphenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com